![molecular formula C14H22O4Si B14365861 Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane CAS No. 92915-87-2](/img/structure/B14365861.png)
Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to a propyl chain containing an oxirane (epoxide) ring and two methoxy groups. This compound is known for its versatility and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane typically involves the reaction of phenylsilane with glycidol in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of 2-4 hours .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems ensures high yield and purity of the product .
化学反应分析
Types of Reactions
Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The phenyl group can be reduced to a cyclohexyl group.
Substitution: The methoxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of halogenated or aminated derivatives.
科学研究应用
Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biocompatible materials for drug delivery systems.
Medicine: Utilized in the development of novel therapeutic agents and diagnostic tools.
Industry: Applied in the production of advanced materials such as coatings, adhesives, and sealants.
作用机制
The mechanism of action of Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity is exploited in applications such as cross-linking, surface modification, and immobilization of biomolecules .
相似化合物的比较
Similar Compounds
- Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane
- Methoxy(dimethyl)[3-(2-oxiranylmethoxy)propyl]silane
- (3-Glycidoxypropyl)trimethoxysilane
Uniqueness
Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane is unique due to the presence of both methoxy groups and an oxirane ring, which confer distinct reactivity and versatility. The phenyl group also enhances its stability and compatibility with various substrates, making it a valuable compound in diverse applications.
属性
CAS 编号 |
92915-87-2 |
|---|---|
分子式 |
C14H22O4Si |
分子量 |
282.41 g/mol |
IUPAC 名称 |
dimethoxy-[3-(oxiran-2-ylmethoxy)propyl]-phenylsilane |
InChI |
InChI=1S/C14H22O4Si/c1-15-19(16-2,14-7-4-3-5-8-14)10-6-9-17-11-13-12-18-13/h3-5,7-8,13H,6,9-12H2,1-2H3 |
InChI 键 |
VDCSZEZNBODVRT-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CCCOCC1CO1)(C2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14365785.png)
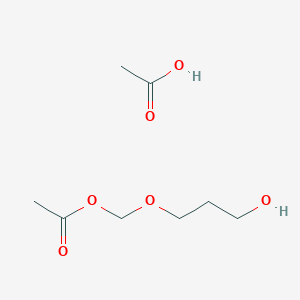
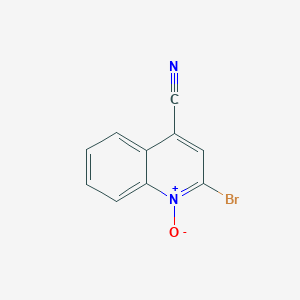
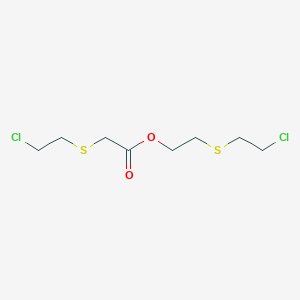
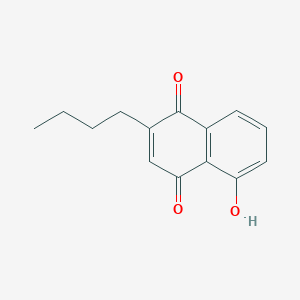
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro-](/img/structure/B14365827.png)
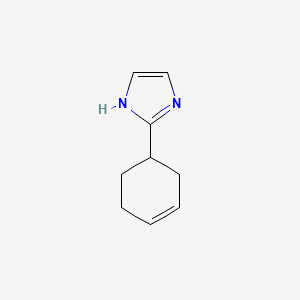
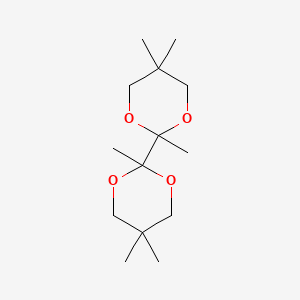
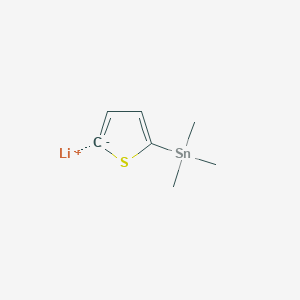
![3-([1,1'-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one](/img/structure/B14365841.png)
![Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate](/img/structure/B14365842.png)
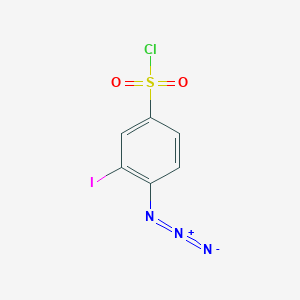
![Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl-](/img/structure/B14365858.png)
![Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate](/img/structure/B14365862.png)
